molecular formula C6H16N+ B1197030 Trimethyl(propyl)azanium CAS No. 20064-29-3

Trimethyl(propyl)azanium

Cat. No.: B1197030
CAS No.: 20064-29-3
M. Wt: 102.2 g/mol
InChI Key: GSBKRFGXEJLVMI-UHFFFAOYSA-N
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Description

Trimethyl(propyl)azanium, also known as n-propyltrimethylammonium, is a quaternary ammonium compound with the molecular formula C₆H₁₆N⁺ and typically paired with anions such as iodide (I⁻) or bromide (Br⁻). Its structure consists of a propyl chain attached to a nitrogen atom that is bonded to three methyl groups . This compound is synthesized via alkylation reactions, such as the reaction of bromopropane with trimethylamine to form this compound bromide (CAS 2650-50-2) .

Key properties include:

  • Molecular Weight: ~241.11 g/mol (iodide salt).
  • Solubility: Highly soluble in polar solvents like water and methanol due to its ionic nature .
  • Applications: Used as a phase-transfer catalyst, surfactant, and precursor for ionic liquids .

Properties

CAS No.

20064-29-3

Molecular Formula

C6H16N+

Molecular Weight

102.2 g/mol

IUPAC Name

trimethyl(propyl)azanium

InChI

InChI=1S/C6H16N/c1-5-6-7(2,3)4/h5-6H2,1-4H3/q+1

InChI Key

GSBKRFGXEJLVMI-UHFFFAOYSA-N

SMILES

CCC[N+](C)(C)C

Canonical SMILES

CCC[N+](C)(C)C

physical_description

Solid

Synonyms

trimethylpropylammonium

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Stability

  • Silane-containing derivatives (e.g., Trimethyl[3-(trimethoxysilyl)propyl]azanium chloride) are hygroscopic and typically stored in methanol to prevent hydrolysis .
  • Ionic liquids like Trimethylpropylammonium bis(trifluoromethanesulfonyl)imide demonstrate low volatility and high ionic conductivity (>10 mS/cm at 25°C), ideal for electrochemical devices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl(propyl)azanium
Reactant of Route 2
Reactant of Route 2
Trimethyl(propyl)azanium

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